molecular formula C13H12ClN3O3 B10951425 1-Methyl-1H-pyrazole-3-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester

1-Methyl-1H-pyrazole-3-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester

Cat. No.: B10951425
M. Wt: 293.70 g/mol
InChI Key: WHKUTGFHQNLTHB-UHFFFAOYSA-N
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Description

2-(3-CHLOROANILINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CHLOROANILINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the carboxylate group: This step involves the esterification of the pyrazole ring with an appropriate carboxylic acid derivative.

    Attachment of the 3-chloroanilino group: This can be done through a nucleophilic substitution reaction where the amino group of 3-chloroaniline reacts with a suitable electrophilic center on the pyrazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. These methods may include:

    Catalytic hydrogenation: for reduction steps.

    High-pressure reactors: for reactions requiring elevated temperatures and pressures.

    Continuous flow reactors: for improved efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-CHLOROANILINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(3-CHLOROANILINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-CHLOROANILINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-BROMOANILINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
  • 2-(3-FLUOROANILINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
  • 2-(3-METHOXYANILINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE

Uniqueness

2-(3-CHLOROANILINO)-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is unique due to the presence of the 3-chloroanilino group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be reflected in its reactivity, stability, and potential biological activities.

Properties

Molecular Formula

C13H12ClN3O3

Molecular Weight

293.70 g/mol

IUPAC Name

[2-(3-chloroanilino)-2-oxoethyl] 1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C13H12ClN3O3/c1-17-6-5-11(16-17)13(19)20-8-12(18)15-10-4-2-3-9(14)7-10/h2-7H,8H2,1H3,(H,15,18)

InChI Key

WHKUTGFHQNLTHB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)OCC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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